molecular formula C14H15NS B13542060 4,5,6,7-Tetrahydro-4-(4-methylphenyl)thieno[3,2-c]pyridine

4,5,6,7-Tetrahydro-4-(4-methylphenyl)thieno[3,2-c]pyridine

Cat. No.: B13542060
M. Wt: 229.34 g/mol
InChI Key: XWIVMJSKELKHKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylphenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that features a thieno[3,2-c]pyridine core substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 4-methylbenzaldehyde in the presence of a base, followed by cyclization with a suitable reagent such as phosphorus oxychloride . The reaction conditions often require heating and the use of solvents like ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substituting agents: Halogens (chlorine, bromine), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

4-(4-Methylphenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,2-c]pyridine derivatives and related heterocyclic compounds such as pyrrolopyrazines and pyrazolopyrimidines .

Uniqueness

What sets 4-(4-methylphenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine apart is its specific substitution pattern, which can confer unique electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required.

Properties

Molecular Formula

C14H15NS

Molecular Weight

229.34 g/mol

IUPAC Name

4-(4-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C14H15NS/c1-10-2-4-11(5-3-10)14-12-7-9-16-13(12)6-8-15-14/h2-5,7,9,14-15H,6,8H2,1H3

InChI Key

XWIVMJSKELKHKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CCN2)SC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.